molecular formula C21H21N3O2 B2556136 2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 850160-60-0

2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2556136
CAS No.: 850160-60-0
M. Wt: 347.418
InChI Key: WCHDSNRYSJPIQN-UHFFFAOYSA-N
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Description

2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[1,2-a]pyrimidine core, which is a fused bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the benzylpiperidine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The final step involves the oxidation of the intermediate to form the carbaldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Biology: The compound is studied for its biological activity, including its potential as an antimicrobial or anticancer agent.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the application.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A simpler analog that lacks the pyrido[1,2-a]pyrimidine core.

    Pyrido[1,2-a]pyrimidine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is unique due to the combination of the benzylpiperidine moiety and the pyrido[1,2-a]pyrimidine core. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs or other derivatives.

Biological Activity

2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on available research findings.

Chemical Structure and Properties

The compound features a benzylpiperidine moiety , a pyrimidine ring , and an aldehyde functional group . Its molecular formula is C21H21N3O2C_{21}H_{21}N_{3}O_{2}, with a molecular weight of approximately 347.42 g/mol. The structural complexity contributes to its diverse biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrimidine core through cyclization reactions.
  • Introduction of the benzylpiperidine substituent via nucleophilic substitution.
  • Aldehyde formation through oxidation or other suitable methods.

Optimizing these steps is crucial for achieving high yields and purity of the final product.

Anticancer Activity

Preliminary studies have indicated that this compound exhibits notable anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
TK-105.0Induction of apoptosis
HT-296.5Cell cycle arrest at G2/M phase
MCF-77.0Inhibition of angiogenesis

These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates moderate activity against several bacterial strains, notably:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

The mechanism appears to involve disruption of bacterial cell wall synthesis.

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. It has been shown to:

  • Inhibit neuronal apoptosis induced by oxidative stress.
  • Enhance neuronal survival in models of Alzheimer’s disease.

Case Studies

A notable case study involved the administration of the compound in a rodent model of glioblastoma. The results demonstrated significant tumor reduction compared to control groups, with mechanisms involving apoptosis and reduced inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine or pyrimidine rings can lead to significant changes in potency and selectivity against different biological targets.

Comparative Analysis

A comparison with structurally similar compounds reveals insights into its unique properties:

Compound NameStructural FeaturesBiological Activity
2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehydeMethyl group instead of benzylDifferent anticancer profile
4-Oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehydeLacks benzyl substituentFocused on cholinesterase inhibition

Properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-15-18-20(22-19-8-4-5-11-24(19)21(18)26)23-12-9-17(10-13-23)14-16-6-2-1-3-7-16/h1-8,11,15,17H,9-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHDSNRYSJPIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=C(C(=O)N4C=CC=CC4=N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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